

Covalent Inhibition of Pin1 by Compound 158H9: A Technical Guide

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Compound of Interest

Compound Name: *PIN1 degrader-1*

Cat. No.: *B15604780*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the covalent inhibition of the peptidyl-prolyl isomerase Pin1 by the compound 158H9. The document details the mechanism of action, quantitative binding and degradation data, comprehensive experimental protocols, and the impact on key signaling pathways.

Introduction to Pin1 and Its Role in Disease

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes. It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within a wide range of proteins. This conformational change can profoundly alter the substrate protein's function, stability, and subcellular localization. Overexpression of Pin1 is implicated in various diseases, particularly cancer, where it promotes oncogenic pathways. Consequently, Pin1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

Compound 158H9: A Covalent Inhibitor and Degradator of Pin1

Compound 158H9 is a potent and selective covalent inhibitor of Pin1. Its mechanism of action extends beyond simple enzymatic inhibition, as it also induces the degradation of the Pin1 protein.

Mechanism of Action

158H9 acts as a "molecular crowbar" by covalently binding to the active site cysteine residue (Cys113) of Pin1. This covalent modification is proposed to induce a conformational change that destabilizes the protein structure. The destabilized Pin1 is then recognized by the cellular protein quality control machinery and targeted for degradation via the proteasome. This dual action of enzymatic inhibition and targeted degradation makes 158H9 a highly effective modulator of Pin1 activity.

Quantitative Data

The following tables summarize the key quantitative data for the interaction of compound 158H9 with Pin1.

Parameter	Value	Description
IC50	21.5 ± 0.6 nM	The half-maximal inhibitory concentration, indicating the potency of 158H9 in inhibiting Pin1's enzymatic activity. This value was determined after a 6-hour preincubation. [1]
ΔTm	-10.01 ± 0.04 °C	The change in the melting temperature of Pin1 upon binding of 158H9, indicating significant destabilization of the protein. [1]
DC50	~500 nM	The concentration of 158H9 that results in 50% degradation of Pin1 in various human cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between 158H9 and Pin1.

Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFI) for Binding Affinity

This assay is used to determine the binding affinity of compounds to Pin1 by measuring their ability to displace a known biotinylated peptide ligand.

- **Plate Preparation:** 96-well streptavidin-coated plates are incubated with 100 μ L of 200 nM biotinylated D-peptide for 2 hours and then washed three times.[\[2\]](#)
- **Incubation:** A mixture of Pin1 protein and a serial dilution of the test compound (e.g., 158H9) is pre-incubated for 6 hours.[\[2\]](#)
- **Detection:** A Eu-N1-labeled anti-6x-His antibody (1:2,000 dilution) is added to the mixture and further incubated in the peptide-bound plates for another 2 hours.[\[2\]](#)
- **Measurement:** After washing, enhancement solution is added, and time-resolved fluorescence is measured to quantify the amount of Pin1 bound to the plate. The IC₅₀ value is calculated from the resulting dose-response curve.

Thermal Shift Assay for Protein Stability

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

- **Reaction Mixture:** The reaction is set up in a 96-well PCR plate with a final volume typically of 20-50 μ L. Each well contains the Pin1 protein (e.g., 5 μ M), the test compound (e.g., 158H9), and a fluorescent dye such as SYPRO Orange (e.g., 2x final concentration) in a suitable buffer (e.g., 50 mM phosphate, pH 7.5, 150 mM NaCl, 3% DMSO).[\[3\]](#)
- **Thermal Denaturation:** The plate is placed in a real-time PCR instrument, and the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/min).
- **Fluorescence Monitoring:** The fluorescence of the SYPRO Orange dye, which binds to exposed hydrophobic regions of the denatured protein, is monitored in real-time.
- **Data Analysis:** The melting temperature (T_m) is determined from the inflection point of the sigmoidal melting curve. The change in melting temperature (ΔT_m) is calculated by

subtracting the T_m of the protein alone from the T_m of the protein-ligand complex.

Western Blotting for Pin1 Degradation

This technique is used to quantify the levels of Pin1 protein in cells after treatment with 158H9.

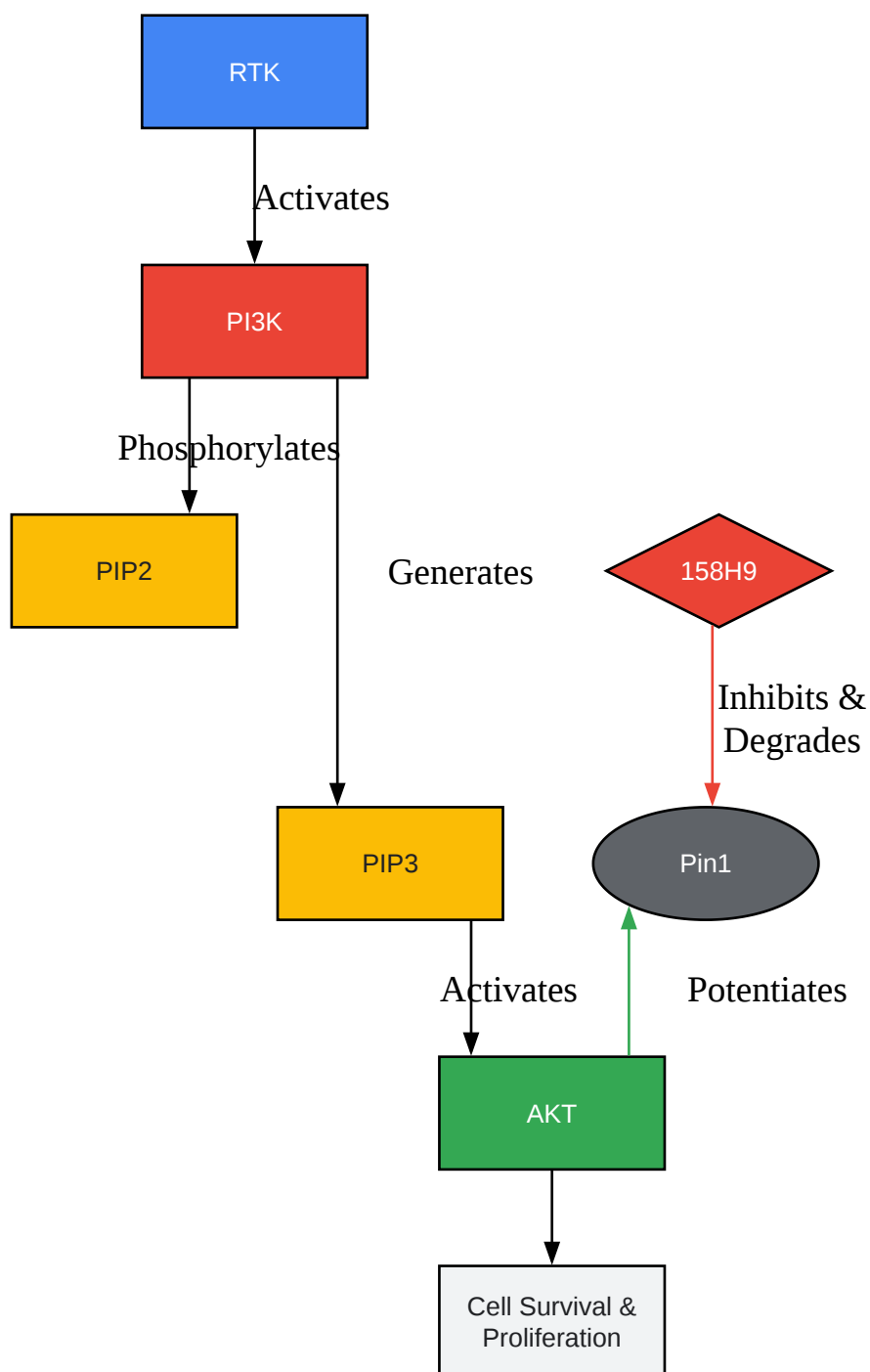
- **Cell Treatment:** Human cancer cell lines (e.g., BxPC3, MIA PaCa-2) are treated with varying concentrations of 158H9 or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).^{[1][3]}
- **Cell Lysis:** After treatment, cells are washed and lysed to extract total protein. Protein concentration is determined using a standard method like the BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for Pin1. A loading control antibody (e.g., anti- β -actin) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Detection and Quantification:** The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Pin1 levels are normalized to the loading control.

Impact on Pin1-Regulated Signaling Pathways

Pin1 is a central regulator of multiple signaling pathways that are crucial for cell growth, proliferation, and survival. By inhibiting and degrading Pin1, compound 158H9 can effectively disrupt these oncogenic pathways.

PI3K/AKT Signaling Pathway

Pin1 can regulate the PI3K/AKT pathway, which is a key driver of cell survival and proliferation.

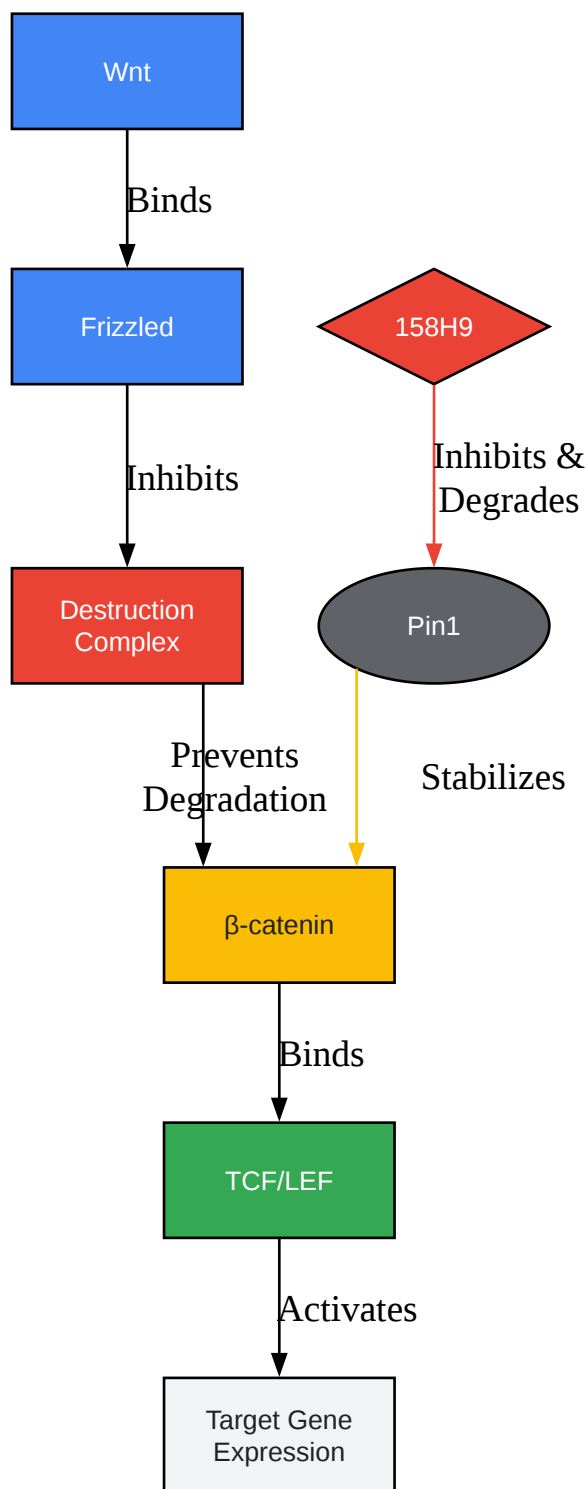


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Caption: 158H9 inhibits Pin1, which can potentiate AKT signaling, leading to reduced cell survival.

Wnt/ β -catenin Signaling Pathway

Pin1 stabilizes β -catenin, a key transcriptional co-activator in the Wnt signaling pathway, promoting the expression of genes involved in cell proliferation.[4]

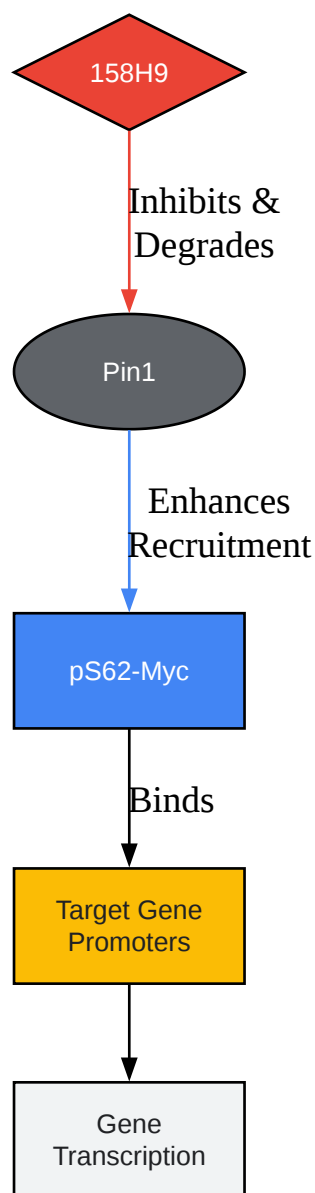


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Caption: 158H9 disrupts Pin1's stabilization of β -catenin, inhibiting Wnt target gene expression.

c-Myc Regulation

Pin1 enhances the transcriptional activity of the oncoprotein c-Myc by promoting its recruitment to target gene promoters.[5][6]

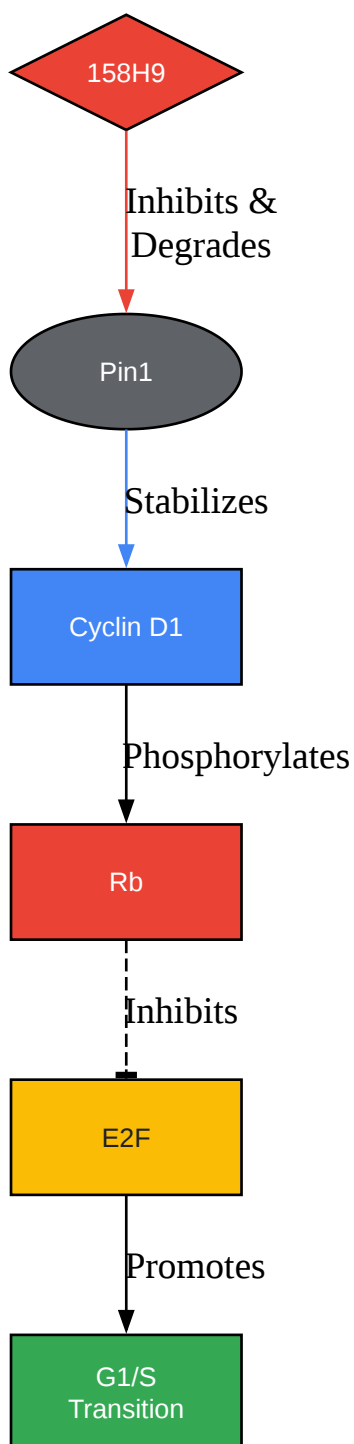


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Caption: 158H9 prevents Pin1 from enhancing c-Myc's recruitment to promoters, reducing oncogene transcription.

Cell Cycle Regulation

Pin1 plays a multifaceted role in cell cycle progression by regulating key proteins such as Cyclin D1, Rb, and Cdc25C.^{[7][8][9]}



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Caption: 158H9-mediated Pin1 inhibition destabilizes Cyclin D1, leading to cell cycle arrest.

Conclusion

Compound 158H9 represents a significant advancement in the development of Pin1-targeted therapies. Its unique dual mechanism of covalent inhibition and subsequent protein degradation offers a potent and sustained method for downregulating Pin1 activity. The data presented in this guide underscore the therapeutic potential of 158H9 in cancers where Pin1 is overexpressed. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.

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